![molecular formula C10H10ClNO3 B1357214 3-[(3-氯-4-甲基苯基)氨基]-3-氧代丙酸 CAS No. 73877-03-9](/img/structure/B1357214.png)

3-[(3-氯-4-甲基苯基)氨基]-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

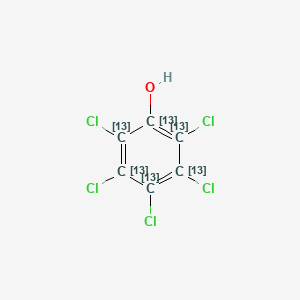

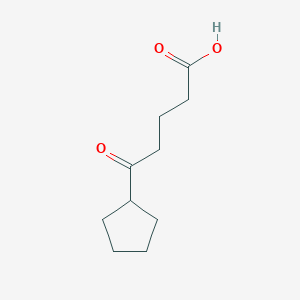

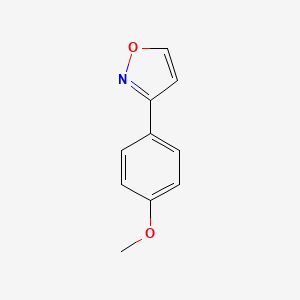

The compound “3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) and the InChI key is TUKUCIWNZGJPRL-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.65 . It is a solid at room temperature .科学研究应用

合成和化学性质

- 张和肖林金-乔丹(1997 年)的研究讨论了 3-氨基-3-乙烯基丙酸的合成及其向循环稳定形式的转化,重点介绍了相关化合物的化学转化和稳定性 Cheung & Shoolingin‐Jordan, 1997.

- Mickevičienė 等人(2015 年)探索了 N-取代-β-氨基酸衍生物的合成和抗菌活性,展示了具有相似结构的化合物的潜在生物活性 Mickevičienė 等人,2015 年.

材料科学中的应用

- Kreß 等人(2012 年)研究了连接到 4-氰基联苯的直链丙二酸酯和氰基乙酸酯的合成和介晶性质,表明类似结构在液晶技术中的潜在应用 Kreß 等人,2012 年.

生物活性

- Mickevičienė 等人(2015 年)讨论的衍生物合成及其抗菌活性评估,表明在开发新型抗菌剂方面具有潜在应用 Mickevičienė 等人,2015 年.

合成方法

- Pokhodylo 等人(2010 年)关于使用 3-环丙基-3-氧代丙酸甲酯合成具有环丙基取代基的杂环的研究展示了相关化合物的合成多功能性,可能适用于药物化学和药物设计 Pokhodylo 等人,2010 年.

安全和危害

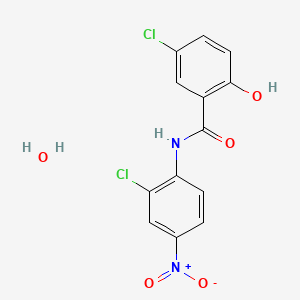

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

Based on its structural similarity to tolfenamic acid , it may inhibit the action of cyclooxygenases, thereby preventing the formation of prostaglandins, which are key mediators of inflammation. It may also interfere with the action of pantothenate kinase, affecting energy metabolism .

Biochemical Pathways

The compound’s potential inhibition of cyclooxygenases would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in reduced inflammation. Its potential effect on pantothenate kinase could disrupt the biosynthesis of coenzyme A, a key factor in energy metabolism .

Result of Action

The potential inhibition of cyclooxygenases could lead to reduced inflammation, while the possible disruption of pantothenate kinase could affect energy metabolism . These effects at the molecular and cellular levels could contribute to the compound’s overall therapeutic action.

属性

IUPAC Name |

3-(3-chloro-4-methylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKUCIWNZGJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586146 |

Source

|

| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73877-03-9 |

Source

|

| Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)